molecular formula C8H16ClNO3 B2462996 Ethyl3-aminooxane-3-carboxylatehydrochloride CAS No. 2309455-54-5

Ethyl3-aminooxane-3-carboxylatehydrochloride

Cat. No.: B2462996
CAS No.: 2309455-54-5
M. Wt: 209.67
InChI Key: DBPAGVFXBLLLAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminooxane-3-carboxylate;hydrochloride typically involves the reaction of ethyl oxalyl chloride with 3-aminooxane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ethyl 3-aminooxane-3-carboxylate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminooxane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-aminooxane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-aminooxane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-aminooxane-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-aminotetrahydro-2H-pyran-3-carboxylate: Similar structure but different functional groups.

    Ethyl 3-aminotetrahydro-2H-pyran-3-carboxylate;hydrochloride: Similar but with different substituents.

Properties

IUPAC Name

ethyl 3-aminooxane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)4-3-5-11-6-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPAGVFXBLLLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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